molecular formula C21H25N3O3S B7718067 N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B7718067
M. Wt: 399.5 g/mol
InChI Key: PYXMVPKTNWALLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of B-Raf has been shown to have potential therapeutic benefits in the treatment of cancer, particularly melanoma.

Mechanism of Action

N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide binds to the ATP-binding site of B-Raf, preventing the phosphorylation and activation of downstream signaling molecules, including MEK and ERK. This results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to inhibiting tumor growth, N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to induce tumor regression and improve survival in animal models of melanoma. N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have minimal toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on downstream signaling pathways and cellular processes. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to B-Raf inhibition. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Finally, there is ongoing research on the development of second-generation B-Raf inhibitors that may have improved potency and selectivity compared to N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 9-ethylcarbazole with 1-(methylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and lung cancer. In vitro studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide inhibits the activity of B-Raf and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-24-19-7-5-4-6-17(19)18-14-16(8-9-20(18)24)22-21(25)15-10-12-23(13-11-15)28(2,26)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXMVPKTNWALLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide

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